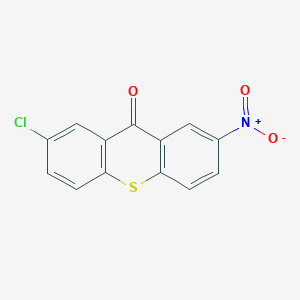

2-chloro-7-nitro-9H-thioxanthen-9-one

Description

Properties

IUPAC Name |

2-chloro-7-nitrothioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClNO3S/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZUTEKCOUBULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(S2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-nitro-9H-thioxanthen-9-one typically involves the following steps:

Diazotization Reaction: Ortho-aminobenzoic acid is treated with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form a diazonium salt.

Condensation Reaction: The diazonium salt is then reacted with para-chlorothiophenol in an alkaline medium to form 4-chlorodiphenyl sulfide-2’-carboxylic acid.

Cyclization: The resulting compound undergoes cyclization in the presence of concentrated sulfuric acid at 60-70°C to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: 2-amino-7-nitro-9H-thioxanthen-9-one.

Substitution: Various substituted thioxanthones depending on the nucleophile used.

Scientific Research Applications

2-chloro-7-nitro-9H-thioxanthen-9-one has several applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and initiate radical formation.

Biology: Investigated for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.

Medicine: Explored for its antimicrobial properties, particularly against resistant strains of bacteria.

Industry: Utilized in the production of coatings, adhesives, and inks where controlled polymerization is required

Mechanism of Action

The mechanism of action of 2-chloro-7-nitro-9H-thioxanthen-9-one primarily involves its photoinitiating properties. Upon exposure to UV light, the compound absorbs energy and transitions to an excited state. This excited state can then transfer energy to other molecules, generating free radicals that initiate polymerization reactions. In biological systems, the excited state can interact with molecular oxygen to produce reactive oxygen species, which can damage cellular components and lead to cell death .

Comparison with Similar Compounds

The structural and functional differences between 2-chloro-7-nitro-9H-thioxanthen-9-one and its analogs are summarized below.

Structural Features and Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 86-39-5 | C₁₃H₇ClNO₃S | 295.72 | Cl (C2), NO₂ (C7) |

| 2,4-Diethyl-9H-thioxanthen-9-one | 82799-44-8 | C₁₇H₁₆OS | 268.37 | C₂H₅ (C2, C4) |

| 1-Chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one | 100332-33-0 | C₁₃H₆ClNO₄S | 307.71 | Cl (C1), OH (C7), NO₂ (C4) |

| 2-Bromo-9H-thioxanthen-9-one | 20077-10-5 | C₁₃H₇BrOS | 291.16 | Br (C2) |

| 2-(tert-Butyl)-9H-thioxanthen-9-one | 5495-87-4 | C₁₇H₁₆OS | 276.37 | C(CH₃)₃ (C2) |

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (NO₂) and chloro (Cl) groups in this compound enhance electron-withdrawing effects, improving its stability in photochemical reactions compared to ethyl-substituted analogs like 2,4-diethyl-9H-thioxanthen-9-one .

- Steric Effects : Bulky substituents, such as tert-butyl in 2-(tert-butyl)-9H-thioxanthen-9-one, introduce steric hindrance, reducing reactivity in coupling reactions compared to halogenated derivatives .

- Solubility : The hydroxy group in 1-chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one increases polarity and aqueous solubility relative to nitro-only derivatives .

Stability and Regulatory Considerations

- This compound : Stable under acidic conditions but susceptible to nucleophilic aromatic substitution due to electron-deficient aromatic rings.

- 2,4-Diethyl-9H-thioxanthen-9-one : Subject to EPA reporting requirements under 40 CFR §721.9664 for water release .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-7-nitro-9H-thioxanthen-9-one, and how do reaction conditions influence yield?

- Methodology : A typical synthesis involves halogenation and nitration of the thioxanthenone core. For example, polyphenolic precursors are reacted with salicylic acid derivatives in the presence of dehydrating agents (e.g., acetic anhydride or POCl₃) under controlled temperatures (60–80°C). Nitration is achieved using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-oxidation .

- Critical Parameters : Reaction time, stoichiometry of nitrating agents, and solvent polarity significantly affect regioselectivity. Evidence from analogous compounds (e.g., 2-chlorothioxanthen-9-one) shows that excess nitrating agents can lead to di-nitrated byproducts, requiring chromatographic purification .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the thioxanthenone core and nitro group vibrations at ~1520 cm⁻¹) .

- Mass Spectrometry : GC/MS or HRMS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 290.59) and fragmentation patterns .

- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., deshielding of aromatic protons adjacent to nitro and chlorine groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : In antitumor studies, conflicting IC₅₀ values may arise from differences in cell lines or assay conditions. A 3D-QSAR (Comparative Molecular Field Analysis) approach can standardize evaluations by correlating steric, electrostatic, and hydrophobic fields (log P) with activity. For example, substituents at the 7-nitro position enhance steric bulk, improving Panc03 tumor inhibition .

- Validation : Cross-validate computational models with in vitro cytotoxicity assays (e.g., MTT tests) using standardized protocols .

Q. How do photophysical properties of the thioxanthenone core influence applications in photodynamic therapy?

- Mechanistic Insight : The triplet state dynamics of 9H-thioxanthen-9-one derivatives, studied via Optically Detected Magnetic Resonance (ODMR), reveal that sulfur substitution increases spin-orbit coupling, prolonging triplet lifetimes. This enhances singlet oxygen (¹O₂) generation, critical for photodynamic activity .

- Experimental Design : Modify the nitro and chloro substituents to tune intersystem crossing rates. Use time-resolved phosphorescence spectroscopy to quantify ¹O₂ quantum yields .

Q. What computational methods predict the environmental fate or metabolic pathways of this compound?

- Approach : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with molecular dynamics simulations to model hydrolysis or enzymatic degradation. For instance, nitro groups are prone to microbial reduction, forming reactive intermediates that can be tracked via LC-MS/MS .

Methodological Recommendations

- Synthesis Optimization : Use a Schlenk line for moisture-sensitive steps (e.g., POCl₃-mediated reactions) to improve reproducibility .

- Data Interpretation : Address conflicting bioactivity data by normalizing results to positive controls (e.g., doxorubicin for cytotoxicity assays) and reporting log P values to account for cellular uptake variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.